Ethyl 2-nitrothiophene-3-acetate
Overview
Description
Ethyl 2-nitrothiophene-3-acetate is a chemical compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitrothiophene-3-acetate can be synthesized through several methods. One common approach involves the nitration of ethyl thiophene-3-acetate. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form ethyl 2-aminothiophene-3-acetate.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Zinc dust and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents are used for substitution reactions.
Major Products:
Reduction: Ethyl 2-aminothiophene-3-acetate.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-nitrothiophene-3-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-nitrothiophene-3-acetate and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the derivative and its intended application .
Comparison with Similar Compounds
Ethyl thiophene-3-acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-aminothiophene-3-acetate: The reduced form of ethyl 2-nitrothiophene-3-acetate, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of thiophene-based compounds .
Properties
IUPAC Name |
ethyl 2-(2-nitrothiophen-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-13-7(10)5-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAYDTNLTCAJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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